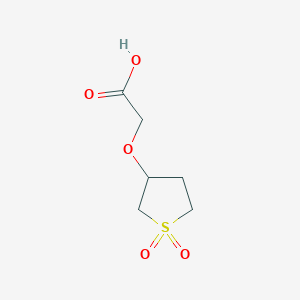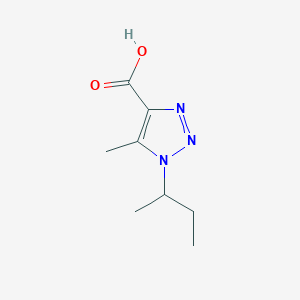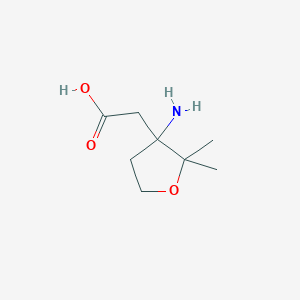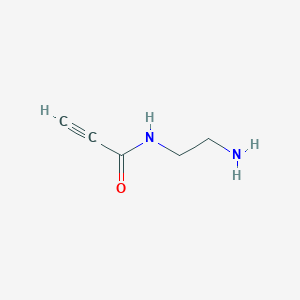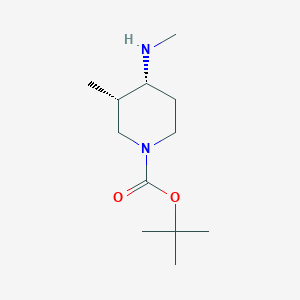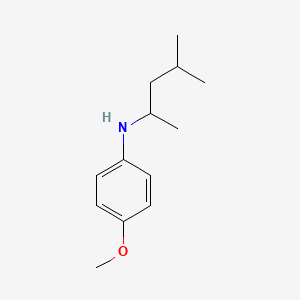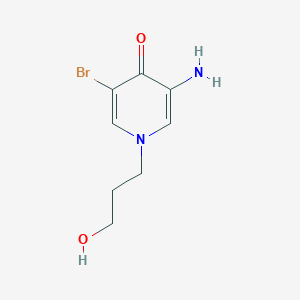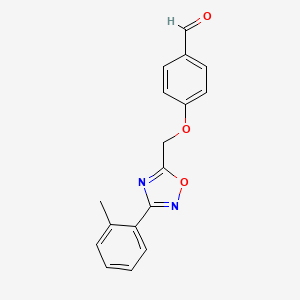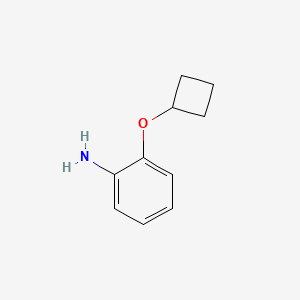
2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one is an organic compound that features a piperidine ring substituted with a methyl group and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Methylation: The piperidine ring is then methylated using a methylating agent like methyl iodide in the presence of a base.
Formation of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving a diol precursor.
Coupling Reaction: The final step involves coupling the methylpiperidine and oxolane rings through a suitable linker, often using a carbonyl compound and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.
Reduction: Reduction reactions can be used to modify the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the methyl group or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one would depend on its specific application. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethanal: Similar structure but with an aldehyde group instead of a ketone.
Uniqueness
2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
2-(6-methylpiperidin-2-yl)-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c1-9-4-2-5-10(13-9)8-11(14)12-6-3-7-15-12/h9-10,12-13H,2-8H2,1H3 |
Clave InChI |
ZVYDPEHPTRXARU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1)CC(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)
